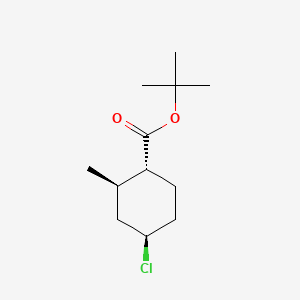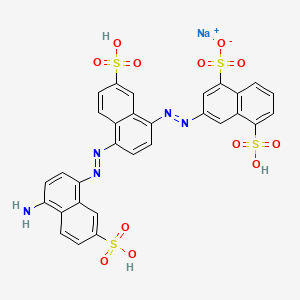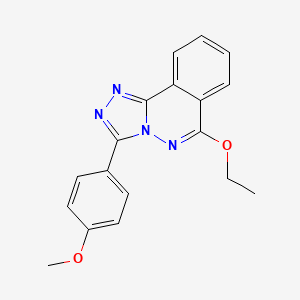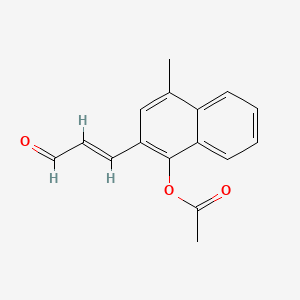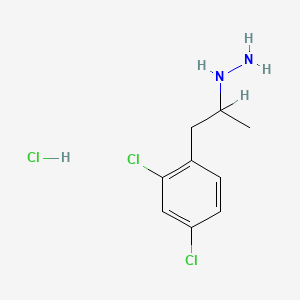
Ethanimidothioic acid, N,N'-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the ethanimidothioic acid core: This step involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the phenylmethoxy group: This step involves the addition of the phenylmethoxy group to the core structure through a series of reactions.
Formation of the oxysulfinyl and methylimino groups: These groups are introduced through specific reactions that involve the use of reagents such as sulfinyl chlorides and methylamine.
Esterification: The final step involves the esterification of the compound to form the dimethyl ester.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and in catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, inflammation, and cellular signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester can be compared with other similar compounds, such as:
Ethanimidothioic acid derivatives: These compounds share the ethanimidothioic acid core but differ in their functional groups and overall structure.
Phenylmethoxy derivatives: Compounds with the phenylmethoxy group but different core structures.
Oxysulfinyl and methylimino derivatives: Compounds that contain oxysulfinyl and methylimino groups but have different core structures.
Properties
CAS No. |
81877-65-8 |
|---|---|
Molecular Formula |
C20H30N4O9S4 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
methyl (1Z)-N-[methyl-[2-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonyloxysulfinylamino]-3-phenylmethoxypropyl]sulfinamoyl]oxycarbonyloxyethanimidothioate |
InChI |
InChI=1S/C20H30N4O9S4/c1-15(34-5)21-30-19(25)32-36(27)23(3)12-18(14-29-13-17-10-8-7-9-11-17)24(4)37(28)33-20(26)31-22-16(2)35-6/h7-11,18H,12-14H2,1-6H3/b21-15-,22-16- |
InChI Key |
GIOCPTZKJNHYJZ-BMJUYKDLSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)OS(=O)N(C)CC(COCC1=CC=CC=C1)N(C)S(=O)OC(=O)O/N=C(/C)\SC)/SC |
Canonical SMILES |
CC(=NOC(=O)OS(=O)N(C)CC(COCC1=CC=CC=C1)N(C)S(=O)OC(=O)ON=C(C)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





